3-(3,5-dimethylpiperidin-1-yl)-6-methyl-4H-thiochromen-4-one
Description
3-(3,5-dimethylpiperidin-1-yl)-6-methyl-4H-thiochromen-4-one is a sulfur-containing heterocyclic compound structurally characterized by a thiochromen-4-one core substituted with a 3,5-dimethylpiperidine moiety at the 3-position and a methyl group at the 6-position. The dimethylpiperidine substituent introduces steric bulk and basicity, which may influence solubility, pharmacokinetics, and receptor-binding profiles.
Properties
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)-6-methylthiochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS/c1-11-4-5-16-14(7-11)17(19)15(10-20-16)18-8-12(2)6-13(3)9-18/h4-5,7,10,12-13H,6,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYAFWHHIKVONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CSC3=C(C2=O)C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylpiperidin-1-yl)-6-methyl-4H-thiochromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylpiperidine with a suitable thiochromenone precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylpiperidin-1-yl)-6-methyl-4H-thiochromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiochromenone core to its corresponding dihydro derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiochromenones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially acting as a ligand for specific receptors.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism by which 3-(3,5-dimethylpiperidin-1-yl)-6-methyl-4H-thiochromen-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The piperidine ring and thiochromenone core may play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(3,5-dimethylpiperidin-1-yl)-6-methyl-4H-thiochromen-4-one with analogous compounds, focusing on structural variations, physicochemical properties, and reported biological activities.
Core Heterocycle Modifications
- Thiochromen-4-one vs. Coumarins are often associated with anticoagulant or fluorescent properties, whereas thiochromenones may exhibit distinct bioactivity due to sulfur’s nucleophilicity .
- Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16): This compound features a fused thiophene-pyrimidinone system. Unlike thiochromen-4-one, its planar structure and nitrogen-rich core may favor interactions with nucleotide-binding domains (e.g., kinases).
Substituent Effects
3,5-Dimethylpiperidine vs. Thiazolo-Isoxazol Moiety:
The dimethylpiperidine group in the target compound introduces conformational flexibility and basicity, which could enhance solubility in physiological environments compared to rigid, aromatic substituents like the thiazolo-isoxazol group in compound 15. However, the latter’s extended π-system may improve stacking interactions with aromatic residues in target proteins .- Methyl Group at Position 6: The 6-methyl substitution in the thiochromenone core is a common feature in both the target compound and compound 16. This group likely contributes to metabolic stability by shielding reactive positions from oxidative enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
